Arecaidine propargyl ester
Overview
Description
Arecaidine propargyl ester is a potent muscarinic acetylcholine receptor agonist exhibiting slight selectivity for M2 receptors . It selectively binds to M2 over M1, M3, M4, and M5 mAChRs in CHO cells .
Synthesis Analysis
A series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and this compound have been synthesized . The synthesis process involved testing for muscarinic/antimuscarinic activity on rat ileum and electrically paced left atria .Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . It has a molecular weight of 179.09 . The InChI key is SPHRJZBOFYIKMC-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been involved in studies of nucleophilic displacement of the propargylic alcohol . It has also been used in studies of asymmetric decarboxylative propargylic alkylation .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a flash point of 97.2±18.2 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds .Scientific Research Applications
Cardiovascular Effects
- Negative Chronotropic and Inotropic Effects in Isolated Atria : APE has been developed as a potential treatment for Alzheimer's disease and has shown cardiovascular effects, such as negative chronotropic and inotropic effects in isolated atria. Its effect on action potential duration (APD) and muscarinic K+ channels in guinea-pig atrial myocytes is notable (Chen, 2005).
Muscarinic Receptor Activity
- Influence on Muscarinic Receptor Subtypes : APE and its analogues have been studied for their activity on muscarinic receptor subtypes. These studies have implications for understanding the selectivity and potency of APE-related compounds in targeting specific receptor subtypes (Tumiatti et al., 2000).
Cancer Research
- Inhibition of Glioblastoma Cancer Stem Cell Growth : APE has shown potential in inhibiting the growth and survival of glioblastoma cancer stem cells. This includes the activation of M2 muscarinic receptors, leading to a decrease in cell proliferation and an increase in apoptosis (Alessandrini et al., 2015).
- Cytotoxic and Genotoxic Effects in Glioblastoma Cells : APE's activation of M2 receptors in glioblastoma cells has been linked to cytotoxic and genotoxic effects, including oxidative stress and DNA damage (Bari et al., 2015).
Neurological Disorders
- Potential in Alzheimer’s Disease Treatment : The potential use of APE as a remedy for Alzheimer's disease has been explored, considering its effects on guinea-pig atrial myocytes and the undesirable cardiovascular side effects at lower concentrations (Chen, 2005).
Diabetes Research
- Impact on Diabetic Conditions : Studies have explored the role of APE in the pathogenesis of hypotension in diabetic disorders, particularly focusing on cardiac M2-muscarinic receptor gene expression and hyperglycemia's role in these processes (Liu et al., 2008).
Other Applications
- Therapeutic Tool for Peripheral Nerve Regeneration : APE's role in augmenting the differentiation of adipose-derived stem cells towards a Schwann-like phenotype suggests its potential as a therapeutic tool in peripheral nerve regeneration (Piovesana et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRJZBOFYIKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274358 | |
Record name | Arecaidine propargyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35516-99-5 | |
Record name | Arecaidine propargyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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